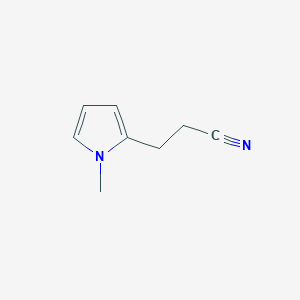
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is an organic compound that belongs to the class of nitriles It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a propanenitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with acrylonitrile in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyrrole attacks the electrophilic carbon of the acrylonitrile, followed by proton transfer and elimination of hydrogen gas.
Reaction Conditions:
Reagents: 1-methylpyrrole, acrylonitrile, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reagents are continuously fed into the reactor, and the product is continuously removed, minimizing the risk of side reactions and decomposition.
化学反応の分析
Types of Reactions
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl group on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid, water, reflux conditions
Reduction: Lithium aluminum hydride, ether, room temperature; catalytic hydrogenation, palladium on carbon, hydrogen gas, room temperature
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, Lewis acids as catalysts
Major Products
Oxidation: 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid
Reduction: 3-(1-Methyl-1H-pyrrol-2-yl)propanamine
Substitution: Various substituted pyrroles depending on the electrophile used
科学的研究の応用
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders and cancer.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
作用機序
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be compared with other similar compounds, such as:
3-(1H-Pyrrol-2-yl)propanenitrile: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and binding properties.
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid: The carboxylic acid derivative, which has different chemical reactivity and solubility properties.
3-(1-Methyl-1H-pyrrol-2-yl)propanamine: The amine derivative, which has different hydrogen bonding capabilities and basicity.
The uniqueness of this compound lies in its combination of the nitrile group and the methyl-substituted pyrrole ring, which imparts specific chemical and biological properties that can be exploited in various applications.
特性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC名 |
3-(1-methylpyrrol-2-yl)propanenitrile |
InChI |
InChI=1S/C8H10N2/c1-10-7-3-5-8(10)4-2-6-9/h3,5,7H,2,4H2,1H3 |
InChIキー |
CZJDUAYHJIHHAP-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


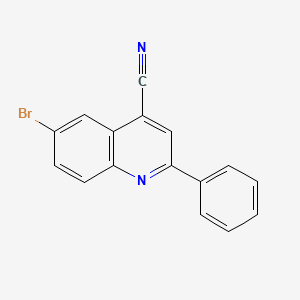
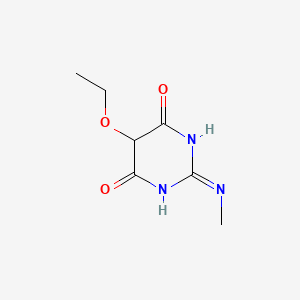
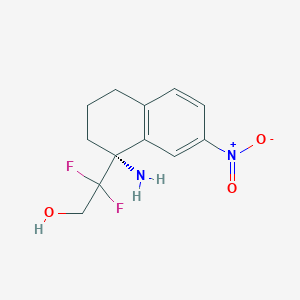
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)

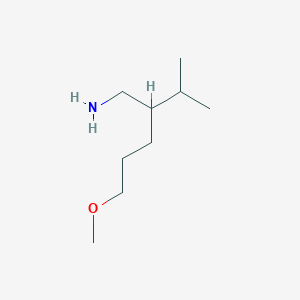
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
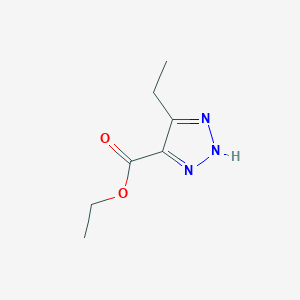
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
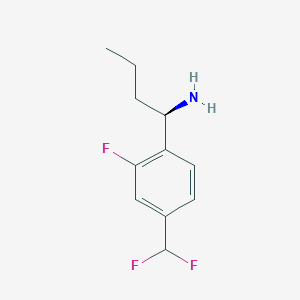
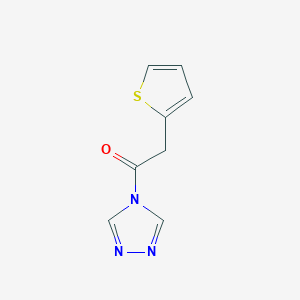
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)
